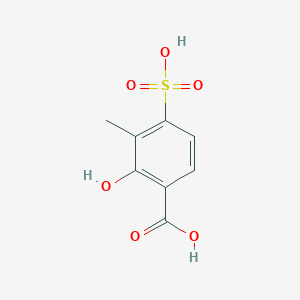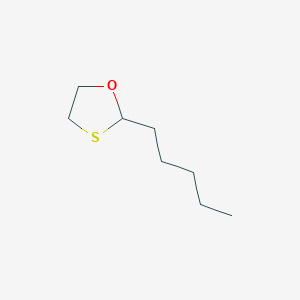
1,3-Oxathiolane, 2-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolane, 2-pentyl-: is an organosulfur compound with the molecular formula C8H16OS It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane, 2-pentyl- can be synthesized through several methods. One common approach involves the cyclization of mercaptoethanol with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-pentanone with mercaptoethanol in the presence of a catalytic amount of acid can yield 1,3-oxathiolane, 2-pentyl-.
Industrial Production Methods: Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For example, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of mercaptoethanol with various carbonyl compounds to produce 1,3-oxathiolane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Oxathiolane, 2-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxathiolane ring can be reduced to form thiolanes.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur and oxygen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolanes.
Substitution: Halogenated oxathiolanes.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolane, 2-pentyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.
Biology: Derivatives of 1,3-oxathiolane are studied for their potential as antiviral agents, particularly in the treatment of HIV.
Medicine: Some oxathiolane derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and surfactants
Wirkmechanismus
The mechanism of action of 1,3-oxathiolane, 2-pentyl- and its derivatives often involves the interaction with biological macromolecules. For instance, nucleoside analogues containing the oxathiolane ring can inhibit viral reverse transcriptase enzymes by competing with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazolidine: Contains a sulfur and nitrogen atom in the ring.
1,3-Dioxolane: Contains two oxygen atoms in the ring.
1,3-Oxazolidine: Contains an oxygen and nitrogen atom in the ring.
Comparison: 1,3-Oxathiolane, 2-pentyl- is unique due to the presence of both sulfur and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. For example, the sulfur atom in oxathiolanes can undergo oxidation to form sulfoxides and sulfones, which is not possible in dioxolanes or oxazolidines .
Eigenschaften
CAS-Nummer |
59323-69-2 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
2-pentyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
DLUNVVQHICFZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1OCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


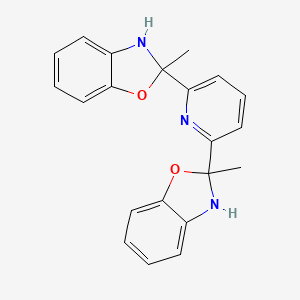
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
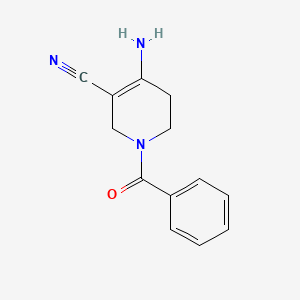
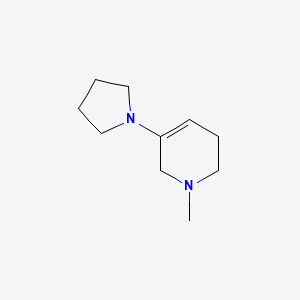
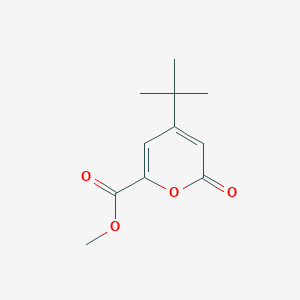
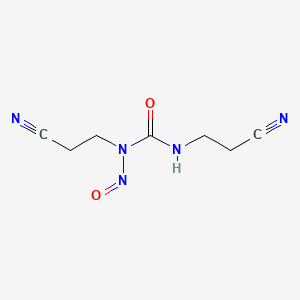
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
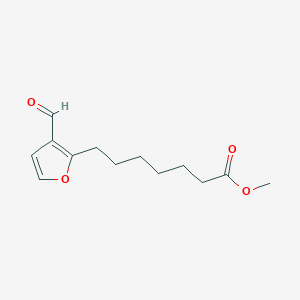
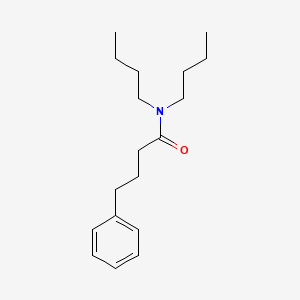
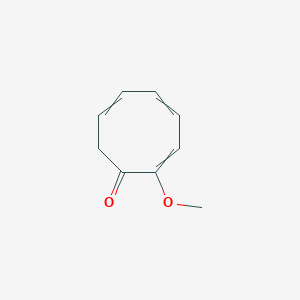

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)

